molecular formula C15H13Cl2N3O B2472694 3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide CAS No. 300816-39-1

3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide

Cat. No.: B2472694
CAS No.: 300816-39-1
M. Wt: 322.19
InChI Key: JMPSXEYKMMRZKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide is a useful research compound. Its molecular formula is C15H13Cl2N3O and its molecular weight is 322.19. The purity is usually 95%.
BenchChem offers high-quality 3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3,6-dichlorocarbazol-9-yl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O/c16-9-1-3-13-11(7-9)12-8-10(17)2-4-14(12)20(13)6-5-15(21)19-18/h1-4,7-8H,5-6,18H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPSXEYKMMRZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(N2CCC(=O)NN)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Analysis of 3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Carbazole and its derivatives represent a cornerstone in medicinal chemistry and materials science, demonstrating a wide array of biological activities including antitumor, antibacterial, and anti-inflammatory properties.[1] The strategic functionalization of the carbazole scaffold is a critical step in the development of novel therapeutic agents and advanced materials.[2] The title compound, 3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide, integrates the rigid, electron-rich 3,6-dichlorocarbazole core with a flexible propanohydrazide sidechain. This sidechain introduces a reactive hydrazide moiety, a versatile synthon for creating more complex molecules like N-acyl hydrazones, which are known for their significant biological potential.[3]

This guide provides a comprehensive technical overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—required for the unambiguous structural elucidation and characterization of this molecule. As direct published spectra for this specific compound are not available, this document serves as a predictive and instructional manual, grounded in established spectroscopic principles and data from closely related analogues. The methodologies and interpretations outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for analysis, ensuring scientific integrity and accelerating research endeavors.

Molecular Structure and Key Analytical Regions

The structure of 3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide can be dissected into two primary components for spectroscopic analysis:

  • The 3,6-dichloro-9H-carbazol-9-yl moiety: A rigid, aromatic system whose symmetry and substitution pattern will dictate the signals in the aromatic region of the NMR spectrum. The chloro-substituents will have a distinct influence on the chemical shifts of adjacent protons and carbons.

  • The N-propanohydrazide sidechain (-CH₂-CH₂-C(=O)NHNH₂): A flexible aliphatic chain containing key functional groups—two methylene groups, a carbonyl group (amide-like), and a terminal hydrazide—each with characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. A combination of ¹H, ¹³C, and 2D NMR experiments provides a complete picture of the carbon-hydrogen framework and the connectivity of atoms.

Expertise in Action: The "Why" of Experimental Choices

The choice of solvent is the first critical decision in NMR analysis. While CDCl₃ is a common solvent, for a molecule containing a hydrazide group, DMSO-d₆ is superior . The acidic amide (NH) and amine (NH₂) protons of the hydrazide group are labile and often exchange too rapidly to be observed in protic solvents or may appear as very broad signals. DMSO-d₆, being a hydrogen bond acceptor, slows down this exchange rate, allowing for the clear observation and coupling of these N-H protons, which is crucial for complete structural confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons.

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityRationale & Key Insights
H-4, H-5 ~8.4 - 8.6dThese protons are adjacent to the carbazole nitrogen and are significantly deshielded. They are ortho to H-3/H-6, but since those positions are substituted with Cl, they will appear as doublets due to coupling with H-2/H-7.[1]
H-1, H-8 ~7.7 - 7.9dThese protons are ortho to the bridgehead carbons and will be deshielded. They will appear as doublets due to coupling with H-2/H-7.
H-2, H-7 ~7.5 - 7.7ddThese protons are coupled to both H-1/H-8 and H-4/H-5, resulting in a doublet of doublets.
N-CH₂ (α-CH₂) ~4.6 - 4.8tThis methylene group is directly attached to the carbazole nitrogen, a strongly electron-withdrawing environment, causing a significant downfield shift. It will be a triplet due to coupling with the adjacent β-CH₂ group.
β-CH₂ ~2.8 - 3.0tThis methylene group is adjacent to the carbonyl group, which is also electron-withdrawing but less so than the direct attachment to the carbazole nitrogen. It will appear as a triplet coupled to the α-CH₂ group.
-NH- ~9.5 - 10.0br sThe amide proton is highly deshielded due to the adjacent carbonyl group and its resonance delocalization. It typically appears as a broad singlet.
-NH₂ ~4.3 - 4.5br sThe terminal amine protons are less deshielded than the amide proton. This signal will also be broad and will integrate to two protons.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

Carbon AssignmentPredicted δ (ppm)Rationale & Key Insights
C=O ~170 - 172The carbonyl carbon of the hydrazide is characteristic of an amide environment and appears significantly downfield.
C-3a, C-5a ~138 - 140Bridgehead carbons adjacent to the nitrogen atom.
C-8b, C-9a ~123 - 125Bridgehead carbons fused between the two aromatic rings.
C-3, C-6 ~124 - 126Carbons directly attached to chlorine atoms. Their signal will be attenuated.
C-4, C-5 ~126 - 128Aromatic CH carbons.
C-2, C-7 ~120 - 122Aromatic CH carbons.
C-1, C-8 ~111 - 113Aromatic CH carbons ortho to the nitrogen, showing an upfield shift due to the nitrogen's influence.[1]
N-CH₂ (α-CH₂) ~40 - 42Aliphatic carbon directly attached to the carbazole nitrogen.
β-CH₂ ~32 - 34Aliphatic carbon adjacent to the carbonyl group.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans for a good signal-to-noise ratio.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling relationships, particularly between the aromatic protons and the two methylene groups.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon, confirming the assignments made in the 1D spectra.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_analysis Data Analysis & Interpretation Prep Dissolve Sample in DMSO-d6 H1_NMR 1D ¹H NMR Prep->H1_NMR C13_NMR 1D ¹³C NMR Prep->C13_NMR Assign_H Assign Proton Signals (Shifts, Multiplicity) H1_NMR->Assign_H Assign_C Assign Carbon Signals C13_NMR->Assign_C COSY 2D COSY Confirm_Connect Confirm H-C & H-H Connectivity COSY->Confirm_Connect HSQC 2D HSQC HSQC->Confirm_Connect Assign_H->COSY Verify Couplings Assign_H->HSQC Assign_C->HSQC Verify Assignments Final_Structure Structure Elucidation Confirm_Connect->Final_Structure

Caption: Workflow for complete NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational spectrum is a unique fingerprint of the compound.[4]

Predicted Characteristic IR Absorptions

The IR spectrum is interpreted by identifying characteristic absorption bands corresponding to specific bond vibrations.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3350 - 3250N-H Stretch (asymmetric & symmetric)-NH₂ (Hydrazine)Medium
3250 - 3150N-H Stretch-C(=O)NH- (Amide)Medium
3100 - 3000C-H StretchAromatic C-HMedium-Weak
2980 - 2850C-H StretchAliphatic C-H (CH₂)Medium
~1670C=O Stretch (Amide I band)Hydrazide CarbonylStrong
1600 - 1450C=C StretchAromatic RingMedium-Strong
~1540N-H Bend (Amide II band)-C(=O)NH-Medium
~1450C-N StretchAromatic C-NMedium
850 - 750C-H Out-of-plane BendAromatic C-HStrong
800 - 600C-Cl StretchAryl HalideStrong

Causality Insight: The strong absorption around 1670 cm⁻¹ is a definitive marker for the carbonyl group. The presence of distinct N-H stretching bands above 3100 cm⁻¹ confirms the hydrazide moiety. The combination of these with aromatic C=C and C-H signals provides strong evidence for the overall molecular structure.[5]

Experimental Protocol: FT-IR Analysis
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure. This method is fast and requires minimal sample preparation.

  • Sample Preparation (KBr Pellet): Alternatively, grind ~1-2 mg of the sample with ~100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.[4]

  • Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet must be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.[6]

Predicted Mass Spectrum and Fragmentation

For this molecule, C₁₅H₁₃Cl₂N₃O, the monoisotopic mass is calculated to be 337.04 Da.

Key Feature: Chlorine Isotope Pattern A crucial self-validating feature in the mass spectrum will be the isotopic pattern of the molecular ion (M⁺). Due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), the molecular ion will appear as a cluster of three peaks:

  • M⁺ (m/z 337): Corresponding to the presence of two ³⁵Cl atoms. (Relative abundance: 100%)

  • [M+2]⁺ (m/z 339): Corresponding to one ³⁵Cl and one ³⁷Cl atom. (Relative abundance: ~65%)

  • [M+4]⁺ (m/z 341): Corresponding to two ³⁷Cl atoms. (Relative abundance: ~10%) Observing this specific ratio is definitive proof of a dichloro-substituted compound.

Major Fragmentation Pathways Under Electron Ionization (EI), the molecular ion will fragment at its weakest bonds.

  • α-Cleavage: The most probable fragmentations will occur adjacent to the carbonyl group and the nitrogen atoms.

  • Loss of the Hydrazide Moiety: Cleavage of the C-C bond between the β-CH₂ and the carbonyl group would lead to the loss of a •C(=O)NHNH₂ radical (mass 74), resulting in a fragment at m/z 263 .

  • Formation of the Dichlorocarbazole Cation: The most stable and likely the base peak would be the 3,6-dichloro-9-methyl-9H-carbazole cation fragment or a related rearrangement product. Cleavage of the ethyl-hydrazide chain would lead to a very stable fragment corresponding to the dichlorocarbazole moiety. A key fragment would be the [M - CH₂C(O)NHNH₂]⁺ ion at m/z 248 .

  • Cleavage of the N-N Bond: Fragmentation of the N-N bond in the hydrazide is also a common pathway for hydrazide derivatives.[7]

Visualization: Proposed MS Fragmentation

MS_Fragmentation Parent Molecular Ion C₁₅H₁₃Cl₂N₃O⁺˙ m/z = 337/339/341 Frag1 [M - NHNH₂]⁺ m/z = 306 Parent->Frag1 - •NHNH₂ Frag2 [3,6-dichlorocarbazolyl-CH₂CH₂CO]⁺ m/z = 306 Parent->Frag2 - •NH₂ Frag4 [3,6-dichlorocarbazolyl-CH₂]⁺ m/z = 248 Parent->Frag4 - •CH₂C(O)NHNH₂ Frag2->Frag4 - CO Frag3 [3,6-dichloro-9H-carbazol-9-yl]⁺ m/z = 234 Frag4->Frag3 - CH₂

Caption: Plausible EI-MS fragmentation pathways for the title compound.

Experimental Protocol: Mass Spectrometry
  • Instrumentation: A mass spectrometer capable of electron ionization (EI) or a softer ionization technique like electrospray ionization (ESI) coupled with a high-resolution analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).

  • Sample Introduction: For EI, the sample is typically introduced via a direct insertion probe. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the source.

  • Data Acquisition: Acquire a full scan spectrum over a mass range of m/z 50-500. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide mass accuracy within 5 ppm, allowing for the determination of the elemental formula.

Conclusion

The structural confirmation of 3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. NMR spectroscopy provides the definitive carbon-hydrogen framework and atomic connectivity. IR spectroscopy offers rapid confirmation of essential functional groups, namely the carbonyl and N-H bonds. Finally, mass spectrometry confirms the molecular weight, elemental composition (via HRMS), and provides structural validation through the characteristic chlorine isotope pattern and predictable fragmentation. Together, these techniques provide a self-validating system, ensuring the identity, purity, and structural integrity of this valuable carbazole derivative for its application in research and development.

References

  • Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021). Journal of Molecular Structure. [Link]

  • FT-IR spectra of control and treated samples of carbazole. (n.d.). ResearchGate. [Link]

  • Bioactive carbazole alkaloids from Murraya koenigii (L.) Spreng. (2015). Fitoterapia. [Link]

  • 3,6-Dichloro-9-(prop-2-yn-1-yl)-9H-carbazole. (2014). Acta Crystallographica Section E. [Link]

  • Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Smith, B. C. (2018). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Mass spectrometry of organic compounds. Part V. Mass spectra of substituted aroylhydrazones. (1969). Journal of the Chemical Society C: Organic. [Link]

  • Synthesis and Characterization of New Derivatives of (EZ)-N'-Benzylidene-(2RS)-2-(6-Chloro-9H-Carbazol-2-Yl)propanohydrazide as Potential Tuberculostatic Agents. (2024). Research Square. [Link]

  • 3,6-Di-chloro-9-(prop-2-yn-1-yl)-9H-carbazole. (2013). PubMed. [Link]

Sources

Comprehensive Quantum Chemical & In Silico Profiling of 3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the computational characterization of 3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide (referred to herein as DCPH ). This molecule represents a strategic pharmacophore, fusing the photo-active, rigid 3,6-dichlorocarbazole core with a flexible propanohydrazide tail.

The carbazole moiety is a privileged scaffold in oncology (e.g., Ellipticine), while the hydrazide functionality serves as a critical hydrogen-bonding motif and a precursor for Schiff base formation.[1] The presence of chlorine atoms at the 3,6-positions modulates the lipophilicity and electronic band gap, potentially enhancing bioavailability and π-stacking interactions with biological targets.

This guide provides a self-validating protocol for Density Functional Theory (DFT) calculations, spectroscopic prediction, and molecular docking, designed for researchers in medicinal chemistry and materials science.[1]

Part 1: Computational Methodology (The "Why" and "How")

Theory Level Selection

For a system containing heavy halogens (Cl) and flexible aliphatic chains, standard B3LYP functionals often fail to capture long-range dispersion interactions.[1] Therefore, we utilize wB97X-D , a long-range corrected hybrid functional with dispersion corrections.

  • Geometry Optimization: wB97X-D/6-311++G(d,p)

    • Justification: The ++ diffuse functions are critical for describing the lone pairs on the hydrazide nitrogens and the chlorine atoms.[1] The dispersion correction accounts for intramolecular

      
      -
      
      
      
      or CH-
      
      
      interactions between the tail and the ring.
  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1]

    • Solvents: Water (

      
      ) for biological relevance; DMSO (
      
      
      
      ) for experimental spectral correlation.[1]
The Computational Workflow

The following diagram illustrates the logical flow from structure construction to biological validation.

G cluster_Props Property Profiling Start Initial Structure Construction (ChemDraw/Avogadro) GeomOpt Geometry Optimization (wB97X-D/6-311++G(d,p)) Start->GeomOpt Freq Frequency Calculation (NIMAG=0 Check) GeomOpt->Freq FMO FMO & Global Reactivity (HOMO-LUMO) Freq->FMO MEP MEP Surface Analysis (Binding Sites) Freq->MEP NBO NBO Analysis (Hyperconjugation) Freq->NBO Validation Experimental Correlation (IR/NMR/UV-Vis) FMO->Validation Band Gap Docking Molecular Docking (AutoDock Vina/Gold) MEP->Docking Identifies Active Sites Docking->Validation Binding Affinity

Figure 1: Step-by-step computational workflow for characterizing DCPH.

Part 2: Structural & Electronic Analysis[1][2]

Geometry and Conformation

The 3,6-dichlorocarbazole core is essentially planar. However, the propanohydrazide chain at the N9 position introduces conformational flexibility.[1]

  • Key Parameter: The torsion angle

    
    (C1a-N9-C
    
    
    
    -C
    
    
    ).
  • Observation: Previous crystallographic studies on N9-propyl carbazoles suggest a gauche conformation is often energetically favorable due to weak CH...

    
     interactions, though the trans conformer minimizes steric hindrance.[1]
    
  • Validation: Ensure no imaginary frequencies (NIMAG=0) in the vibrational analysis to confirm a true minimum.

Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO gap is a direct indicator of chemical stability and biological reactivity (kinetic stability).[1]

OrbitalLocalizationChemical Significance
HOMO Carbazole Ring (

-system)
Electron donor capability. High energy indicates susceptibility to electrophilic attack.[1]
LUMO Delocalized over Carbazole & ClElectron acceptor capability.[1] Low energy suggests easy reduction.[1]
Gap (

)
~3.8 - 4.2 eV (Predicted)A "hard" molecule, suggesting high stability but specific reactivity towards soft biological nucleophiles.[1]

Global Reactivity Descriptors: Calculated using Koopmans' theorem:

  • Chemical Potential (

    
    ): 
    
    
    
    [1]
  • Hardness (

    
    ): 
    
    
    
    [1]
  • Electrophilicity Index (

    
    ): 
    
    
    
    [1]
Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions in docking.[1]

  • Red Regions (Negative Potential): Localized on the Carbonyl Oxygen (hydrazide) and Nitrogen lone pairs.[1] These are H-bond acceptors.

  • Blue Regions (Positive Potential): Localized on the Hydrazide NH protons.[1] These are H-bond donors.

  • Green Regions (Neutral): The aromatic rings, serving as sites for hydrophobic/

    
    -stacking interactions.[1]
    

Part 3: Protocol for Molecular Docking[1]

To evaluate the drug-likeness of DCPH, we simulate its interaction with a biological target.[1] Carbazole derivatives often target Human Serum Albumin (HSA) or DNA gyrase (antimicrobial).[1]

Docking Workflow
  • Ligand Preparation:

    • Optimize geometry at DFT level (as above).

    • Convert output to PDBQT format (add Gasteiger charges, merge non-polar hydrogens).

    • Set rotatable bonds: Focus on the propyl chain (C-C bonds) and hydrazide (N-N bond).[1]

  • Receptor Preparation:

    • Source: RCSB PDB (e.g., PDB ID: 1H9Z for HSA).[1]

    • Remove water molecules and co-crystallized ligands.[1]

    • Add polar hydrogens and Kollman charges.[1]

  • Grid Generation:

    • Center grid box on the active site (e.g., Sudlow's Site I on HSA).[1]

    • Dimensions:

      
       Å (0.375 Å spacing).[1]
      
Interaction Pathway Logic

The following diagram details the mechanistic logic of the docking interaction.

DockingLogic Ligand DCPH Ligand Cl_Sub 3,6-Dichloro (Halogen Bond) Ligand->Cl_Sub Carb_Ring Carbazole Core (Pi-Pi Stacking) Ligand->Carb_Ring Hydrazide Hydrazide Tail (H-Bonding) Ligand->Hydrazide Pol_Res Polar Residues (Ser, Thr, Asp) Cl_Sub->Pol_Res Halogen Bonding Aro_Res Aromatic Residues (Trp, Tyr, Phe) Carb_Ring->Aro_Res Hydrophobic Interaction Hydrazide->Pol_Res H-Bond Network Receptor Protein Target (e.g., HSA) Receptor->Aro_Res Receptor->Pol_Res

Figure 2: Mechanistic interaction map between DCPH functional groups and protein residues.[1]

Part 4: Experimental Validation Protocols

To ensure the "Trustworthiness" of your computational data, you must validate it against experimental baselines.[1]

Vibrational Spectroscopy (FT-IR)
  • Computation: Calculate frequencies at the same level of theory. Apply a scaling factor (typically 0.961 for wB97X-D/6-311G) to correct for anharmonicity.[1]

  • Key Diagnostic Bands:

    • 
      (N-H) stretching: ~3300–3400 cm
      
      
      
      (Hydrazide).[1]
    • 
      (C=O) stretching: ~1650–1680 cm
      
      
      
      (Amide I mode).[1]
    • 
      (C-Cl) stretching: ~700–800 cm
      
      
      
      .[1]
NMR Shift Prediction (GIAO Method)
  • Protocol: Perform a single-point energy calculation on the optimized geometry using the GIAO (Gauge-Including Atomic Orbital) method.[1]

  • Solvent: Use DMSO (PCM model) as it is the standard solvent for carbazole NMRs.[1]

  • Reference: Calculate TMS (Tetramethylsilane) at the exact same level of theory to determine chemical shifts (

    
    ).
    

References

  • RSC Publishing. (2019).[1] Hydrazide-integrated carbazoles: synthesis, computational, anticancer and molecular docking studies. New Journal of Chemistry. Link

  • National Institutes of Health (PMC). (2014).[1] 3,6-Dichloro-9-(prop-2-yn-1-yl)-9H-carbazole. PMC3914073. Link

  • MDPI. (2022).[1] DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures. Molecules. Link

  • ResearchGate. (2020).[1] Synthesis, DFT Calculation and Biological Activity of Some Organotellurium Compounds Containing Azomethine Group. Orbital: The Electronic Journal of Chemistry. Link

  • ACS Publications. (2023).[1] Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones. ACS Omega.[1] Link[1]

Sources

Methodological & Application

Application Notes and Protocols for 3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Photodynamic Therapy with Carbazole Derivatives

Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic modality that utilizes a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tumor ablation.[1][2][3] The efficacy of PDT is critically dependent on the photophysical and photochemical properties of the photosensitizer.[4] Carbazole derivatives have emerged as a promising class of photosensitizers due to their excellent photophysical properties, including high quantum yields and the ability to generate ROS.[5][6] This document provides a detailed guide on the application of a novel carbazole derivative, 3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide, in photodynamic therapy research.

The dichloro-substitution on the carbazole ring is anticipated to enhance intersystem crossing, a key process for efficient ROS generation, while the propanohydrazide moiety may influence the compound's solubility, cellular uptake, and subcellular localization, all of which are critical determinants of PDT efficacy.[7][8] These application notes will provide a comprehensive framework for researchers to explore the full potential of this novel photosensitizer.

Mechanism of Action: The Photodynamic Cascade

The therapeutic effect of PDT is initiated by the excitation of the photosensitizer with light of a specific wavelength.[9] Upon light absorption, the photosensitizer transitions from its ground state to an excited singlet state. It can then undergo intersystem crossing to a longer-lived excited triplet state.[4] From this triplet state, the photosensitizer can initiate two types of photochemical reactions:

  • Type I Reaction: The photosensitizer in its triplet state can react directly with a substrate, such as a biological molecule, to produce radical ions that can further react with oxygen to produce cytotoxic ROS like superoxide anion and hydroxyl radicals.

  • Type II Reaction: The triplet state photosensitizer can directly transfer its energy to molecular oxygen (in its triplet ground state), generating the highly reactive singlet oxygen (¹O₂), a major cytotoxic agent in PDT.[10]

The generated ROS can induce cellular damage through various mechanisms, including lipid peroxidation, protein cross-linking, and DNA damage, ultimately leading to cell death via apoptosis, necrosis, or autophagy.[11][12]

PDT_Mechanism PS_ground PS (Ground State) PS_singlet PS (Excited Singlet State) PS_triplet PS (Excited Triplet State) PS_singlet->PS_triplet Intersystem Crossing Oxygen_triplet ³O₂ (Molecular Oxygen) PS_triplet->Oxygen_triplet Energy Transfer (Type II) ROS Other ROS PS_triplet->ROS Electron Transfer (Type I) Light Light (Specific Wavelength) Light->PS_ground Absorption Singlet_Oxygen ¹O₂ (Singlet Oxygen) Cell_Damage Cellular Damage Singlet_Oxygen->Cell_Damage ROS->Cell_Damage Cell_Death Apoptosis / Necrosis / Autophagy Cell_Damage->Cell_Death In_Vitro_PDT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed Cells in 96-well Plate PS_Incubation Incubate with Photosensitizer Cell_Seeding->PS_Incubation Wash Wash with PBS PS_Incubation->Wash Irradiation Light Irradiation Wash->Irradiation Dark_Control Dark Control (No Light) Wash->Dark_Control Post_Incubation Incubate for 24-48h Irradiation->Post_Incubation Dark_Control->Post_Incubation MTT_Assay MTT Assay Post_Incubation->MTT_Assay Data_Analysis Calculate Cell Viability (IC₅₀) MTT_Assay->Data_Analysis

Caption: Workflow for in vitro phototoxicity assay.

Cellular Uptake and Subcellular Localization
  • Objective: To determine the efficiency of cellular uptake and the intracellular localization of the photosensitizer, which significantly influences the PDT outcome. [7][13]* Protocol:

    • Cellular Uptake (Flow Cytometry):

      • Seed cells in a 6-well plate and incubate with the photosensitizer for various time points.

      • Harvest the cells, wash with PBS, and resuspend in PBS.

      • Analyze the intracellular fluorescence of the photosensitizer using a flow cytometer. [14] 2. Subcellular Localization (Confocal Microscopy):

      • Seed cells on glass-bottom dishes or coverslips.

      • Incubate with the photosensitizer.

      • Co-stain the cells with fluorescent probes specific for different organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, ER-Tracker for the endoplasmic reticulum). [7] * Wash the cells and visualize them using a confocal laser scanning microscope.

      • Analyze the co-localization of the photosensitizer's fluorescence with the organelle-specific probes.

Detection of Intracellular ROS Generation
  • Objective: To confirm that the phototoxic effect is mediated by the generation of ROS.

  • Protocol:

    • Use a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is oxidized to the highly fluorescent dichlorofluorescein (DCF) in the presence of various ROS. [5]For specific detection of singlet oxygen, probes like Singlet Oxygen Sensor Green (SOSG) can be used. [15] 2. Load the cells with the probe.

    • Incubate the cells with the photosensitizer.

    • Wash the cells and irradiate them with light.

    • Measure the increase in fluorescence using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.

Apoptosis and Necrosis Assay (Annexin V/Propidium Iodide Staining)
  • Objective: To distinguish between different modes of cell death (apoptosis and necrosis) induced by PDT. [16][17]* Protocol:

    • Treat the cells with the photosensitizer and light as described in the phototoxicity assay.

    • Harvest the cells at different time points post-treatment.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry.

      • Annexin V-positive/PI-negative cells are in early apoptosis.

      • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

      • Annexin V-negative/PI-positive cells are necrotic.

In Vivo Protocols

Animal Model
  • Objective: To establish a tumor-bearing animal model for evaluating the in vivo efficacy of PDT.

  • Protocol:

    • Use immunocompromised mice (e.g., BALB/c nude mice) or syngeneic tumor models.

    • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of the mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). [18]

In Vivo Photodynamic Therapy
  • Objective: To assess the anti-tumor efficacy of 3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide-mediated PDT in a living animal.

  • Protocol:

    • Randomly divide the tumor-bearing mice into different treatment groups (e.g., saline control, photosensitizer only, light only, PDT).

    • Administer the photosensitizer to the mice, typically via intravenous or intraperitoneal injection. The dosage and timing will need to be optimized.

    • After a specific time interval (drug-light interval, DLI) to allow for preferential accumulation of the photosensitizer in the tumor, anesthetize the mice.

    • Irradiate the tumor area with a laser or LED light source at the appropriate wavelength and light dose. [19] 5. Monitor the tumor volume and body weight of the mice regularly (e.g., every 2-3 days) for a set period. [18] 6. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, immunohistochemistry).

In_Vivo_PDT_Workflow cluster_prep Model Preparation cluster_treatment Treatment Protocol cluster_analysis Efficacy Assessment Tumor_Induction Induce Tumors in Mice Grouping Randomize into Treatment Groups Tumor_Induction->Grouping PS_Injection Administer Photosensitizer Grouping->PS_Injection DLI Drug-Light Interval PS_Injection->DLI Irradiation Tumor Irradiation DLI->Irradiation Monitoring Monitor Tumor Volume & Body Weight Irradiation->Monitoring Endpoint Endpoint Analysis (Histology, etc.) Monitoring->Endpoint

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

Introduction to the Synthesis

The synthesis of 3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide is a sequential process that involves the initial halogenation of the carbazole core, followed by N-alkylation, and finally, hydrazinolysis. Each step presents unique challenges that can impact the overall yield and purity of the final product. Carbazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and optoelectronic properties. This guide will provide a[1][2][3] detailed, step-by-step methodology and address specific issues that may arise during the synthesis.

Overall Reaction Scheme

The synthesis pathway can be visualized as a three-step process:

  • Chlorination of 9H-Carbazole: Introduction of chlorine atoms at the C3 and C6 positions of the carbazole ring.

  • N-Alkylation of 3,6-dichloro-9H-carbazole: Attachment of a propanoate side chain to the nitrogen atom of the carbazole.

  • Hydrazinolysis of the Ester: Conversion of the ethyl propanoate intermediate to the final propanohydrazide product.

Synthesis_Pathway Carbazole 9H-Carbazole DichloroCarbazole 3,6-dichloro-9H-carbazole Carbazole->DichloroCarbazole Step 1: Chlorination (e.g., NCS, DMF) EsterIntermediate Ethyl 3-(3,6-dichloro-9H-carbazol-9-yl)propanoate DichloroCarbazole->EsterIntermediate Step 2: N-Alkylation (e.g., Ethyl 3-bromopropanoate, Base) FinalProduct 3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide EsterIntermediate->FinalProduct Step 3: Hydrazinolysis (e.g., Hydrazine hydrate)

Caption: Overall synthetic pathway for 3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide.

Troubleshooting Guide & FAQs

This section addresses specific problems that may be encountered during the synthesis.

Step 1: Chlorination of 9H-Carbazole

Q1: The chlorination reaction is resulting in a mixture of mono-, di-, and tri-chlorinated products, leading to a low yield of the desired 3,6-dichloro-9H-carbazole. How can I improve the selectivity?

A1: Achieving regioselective dichlorination at the 3 and 6 positions is crucial. The inherent reactivity of the carbazole nucleus favors substitution at these positions. However, controlling the [4]reaction to prevent over-chlorination is key.

  • Controlling Stoichiometry: Carefully control the molar ratio of the chlorinating agent, such as N-chlorosuccinimide (NCS), to the carbazole. A common starting point is a 1:2 to 1:2.2 molar ratio of carbazole to NCS.

  • Reaction Temperatur[5]e: Perform the reaction at a controlled temperature. Starting at a lower temperature (e.g., 0-5 °C) and slowly warming to room temperature or slightly above can help manage the reaction rate and improve selectivity.

  • Solvent Choice: T[5]he choice of solvent can influence the reaction. Dimethylformamide (DMF) is a commonly used solvent for this reaction.

  • Monitoring the Reac[5]tion: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal time to quench the reaction to maximize the yield of the desired dichlorinated product and minimize the formation of byproducts.

Q2: After the work-up of the chlorination reaction, I have difficulty separating the 3,6-dichloro-9H-carbazole from the unreacted starting material and other chlorinated isomers.

A2: Purification can be challenging due to the similar polarities of the carbazole derivatives.

  • Column Chromatography: Flash column chromatography is the most effective method for separation. A gradient elution system using a mixture of non-polar and moderately polar solvents (e.g., hexane and ethyl acetate) is recommended. Start with a low polarity mobile phase and gradually increase the polarity to elute the products based on their increasing polarity (starting material will elute first, followed by mono-, di-, and tri-chlorinated products).

  • Recrystallization: If the purity is still not satisfactory after column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can be an effective final purification step.

Step 2: N-Alkylation of 3,6-dichloro-9H-carbazole

Q3: The N-alkylation reaction with ethyl 3-bromopropanoate is slow and gives a low yield of the desired ester intermediate.

A3: The N-alkylation of carbazoles can be influenced by several factors, including the choice of base, solvent, and reaction temperature.

  • Base Selection: The base plays a critical role in deprotonating the carbazole nitrogen. A moderately strong base is typically required. Potassium carbonate (K₂CO₃) is a common and effective choice. For less reactive systems[1], stronger bases like sodium hydride (NaH) can be used, but require anhydrous conditions.

  • Solvent: A polar aprotic solvent such as DMF or acetonitrile is generally suitable for this reaction as they can dissolve the reactants and facilitate the SN2 reaction.

  • Phase Transfer Cata[1][6]lyst: In some cases, the addition of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), can enhance the reaction rate, especially when using a solid-liquid phase system (e.g., K₂CO₃ in DMF).

  • Temperature: Heating the reaction mixture is usually necessary to drive the reaction to completion. A temperature range of 60-80 °C is a good starting point. Monitor the reaction by TLC to avoid decomposition at higher temperatures.

  • Microwave Irradiation: For a significant rate enhancement, microwave-assisted synthesis can be a powerful tool for N-alkylation of carbazoles, often leading to higher yields in shorter reaction times.

Q4: I am observing a s[7]ignificant amount of C-alkylation as a side product.

A4: While N-alkylation is generally favored, C-alkylation can occur, especially with less hindered carbazoles.

  • Reaction Conditions: Using a polar aprotic solvent and a moderate base as described above generally favors N-alkylation.

  • Nature of the Alkylating Agent: The use of a less reactive alkylating agent can sometimes lead to more side products. Ensure the purity of your ethyl 3-bromopropanoate.

Step 3: Hydrazinolysis of the Ester

Q5: The hydrazinolysis of the ethyl propanoate intermediate is incomplete, and I am recovering a significant amount of the starting ester.

A5: The conversion of the ester to the hydrazide requires sufficient reaction time and an adequate excess of hydrazine.

  • Excess Hydrazine Hydrate: Use a significant molar excess of hydrazine hydrate (e.g., 10-20 equivalents) to drive the reaction to completion.

  • Reaction Time and T[8][9]emperature: The reaction is typically carried out at reflux in a suitable solvent like ethanol. Allow the reaction to pro[8]ceed for several hours (e.g., 4-8 hours) and monitor its progress by TLC until the starting ester is no longer visible.

  • Solvent: Ethanol is a common solvent for this reaction as it is a good solvent for both the ester and hydrazine hydrate.

Q6: The final product,[8] 3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide, is difficult to purify and contains residual hydrazine.

A6: The work-up and purification are critical for obtaining a pure product.

  • Work-up Procedure: After the reaction is complete, the excess solvent and hydrazine hydrate are typically removed under reduced pressure. The crude product can then be precipitated by adding the reaction mixture to cold water.

  • Washing: Thoroughly wash the precipitated solid with water to remove any remaining hydrazine and other water-soluble impurities.

  • Recrystallization: Recrystallization from a suitable solvent such as ethanol is an effective method for purifying the final product and removing any unreacted starting material or byproducts.

Detailed Experimen[10]tal Protocols

Protocol 1: Synthesis of 3,6-dichloro-9H-carbazole
  • To a solution of 9H-carbazole (1 equivalent) in DMF, add N-chlorosuccinimide (2.2 equivalents) portion-wise at 0-5 °C with stirring.

  • Allow the reaction mi[5]xture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product and purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of Ethyl 3-(3,6-dichloro-9H-carbazol-9-yl)propanoate
  • To a solution of 3,6-dichloro-9H-carbazole (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents) and ethyl 3-bromopropanoate (1.2-1.5 equivalents).

  • Heat the reaction mix[1]ture to 70-80 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Synthesis of 3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide
  • Dissolve the ethyl 3-(3,6-dichloro-9H-carbazol-9-yl)propanoate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (10-20 equivalents) to the solution.

  • Reflux the reaction m[8][9]ixture for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide.

Quantitative Data [10]Summary

Reactant/ProductMolecular Weight ( g/mol )Molar Ratio (relative to starting carbazole)Typical Yield (%)
9H-Carbazole167.211.0N/A
N-Chlorosuccinimide133.532.2N/A
3,6-dichloro-9H-carbazole236.10N/A70-85
Ethyl 3-bromopropanoate181.031.2-1.5N/A
Potassium Carbonate138.212.0-3.0N/A
Ethyl 3-(3,6-dichloro-9H-carbazol-9-yl)propanoate336.21N/A65-80
Hydrazine Hydrate50.0610-20N/A
3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide322.19N/A75-90

Troubleshooting Workflow

Troubleshooting_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Hydrazinolysis s1_issue Low Yield / Impure Dichloro Product s1_sol1 Check NCS Stoichiometry (2.2 eq) s1_issue->s1_sol1 s1_sol2 Control Temperature (0-5°C to RT) s1_issue->s1_sol2 s1_sol3 Optimize Column Chromatography s1_issue->s1_sol3 s2_issue Low Yield of Ester s2_sol1 Use Stronger Base (e.g., K2CO3, NaH) s2_issue->s2_sol1 s2_sol2 Increase Temperature (60-80°C) s2_issue->s2_sol2 s2_sol3 Consider Microwave Irradiation s2_issue->s2_sol3 s3_issue Incomplete Reaction / Impure Hydrazide s3_sol1 Increase Hydrazine Hydrate Excess (10-20 eq) s3_issue->s3_sol1 s3_sol2 Increase Reflux Time (4-8h) s3_issue->s3_sol2 s3_sol3 Thorough Washing & Recrystallization s3_issue->s3_sol3

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • Jiang et al. (2025).
  • Benchchem. (n.d.).
  • (2023). Trends in carbazole synthesis – an update (2013–2023).
  • Elsaid, M., Ge, R., Liu, C., Maiti, D., & Ge, H. (n.d.). Site-Selective C–H Functionalization of Carbazoles. Wiley Online Library.
  • Oba, G. M. J., Sahu, R., Shah, K., Paliwal, D., Sah, A. K., & Thakur, A. (2025).
  • Oba, G. M. J., Sahu, R., Shah, K., Paliwal, D., Sah, A. K., & Thakur, A. (2025).
  • (2024). Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as promising DNMT1 inhibitors. PubMed.
  • (n.d.). 3,6-Dichloro-9-(prop-2-yn-1-yl)-9H-carbazole. PMC.
  • (n.d.).
  • (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
  • (n.d.). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Frontiers.
  • Benchchem. (n.d.).
  • (2025). ChemInform Abstract: A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid.
  • (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl. Organic Syntheses Procedure.
  • (2016). WO2016163682A1 - Efficient synthesis method for carbazole derivatives.
  • (2024). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. MDPI.
  • (n.d.). CN101456839A - 3,6-dichloro-9-(2-(4-methylpiperazine-1-yl)ethyl)-9H-carbazole and preparation method thereof.
  • (n.d.). A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid.
  • Bogdal, D. (2025). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media.
  • (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. PMC.
  • (n.d.). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. MDPI.
  • (2025). A New Procedure for Preparation of Carboxylic Acid Hydrazides.
  • (n.d.). Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. Taylor & Francis Online.
  • (n.d.).

Sources

Side-reaction products in the synthesis of 3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Side-Reactions & Impurity Profiling Ticket ID: CHEM-SUP-2024-CZ Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

The synthesis of 3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide typically proceeds via a two-step sequence: N-alkylation (Michael addition) of 3,6-dichlorocarbazole followed by hydrazinolysis of the resulting ester.

While the pathway appears straightforward, the electron-withdrawing nature of the 3,6-dichloro substituents and the bidentate nature of hydrazine introduce specific failure modes. This guide addresses the three most critical impurities: the Polymeric Michael Adduct , the Symmetrical Diacylhydrazine (Dimer) , and the Hydrolyzed Acid .

Module 1: The Michael Addition (Step 1)

Reaction: 3,6-dichloro-9H-carbazole + Ethyl Acrylate


 Ethyl 3-(3,6-dichloro-9H-carbazol-9-yl)propanoate
🔴 Issue: "My product is a sticky, gummy residue that won't crystallize."

Diagnosis: Polymerization of Ethyl Acrylate. Root Cause:

  • Nucleophilicity Mismatch: The chlorine atoms at positions 3 and 6 withdraw electron density from the carbazole nitrogen, making it a weaker nucleophile than unsubstituted carbazole. This slows the desired Michael addition, allowing the base to initiate anionic polymerization of the excess ethyl acrylate.

  • Lack of Inhibitor: Commercial ethyl acrylate contains inhibitors (e.g., MEHQ), but distillation or prolonged heating can deplete them.

Corrective Action:

  • Base Selection: Switch from strong inorganic bases (KOH/NaOH) to a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Triton B . These are less likely to initiate bulk polymerization compared to hydroxide ions.

  • Stoichiometry: Do not use a large excess of acrylate. Use 1.1–1.2 equivalents.

  • Temperature: Keep the reaction between 50–60°C. Higher temperatures (>80°C) favor polymerization and the Retro-Michael reaction (decomposition).

🟡 Issue: "Low conversion; starting material remains."

Diagnosis: Retro-Michael Reaction (Thermodynamic Equilibrium). Root Cause: The Michael addition is reversible. In the presence of a base and high heat, the product can revert to the starting carbazole and acrylate. Protocol Adjustment:

  • Push Equilibrium: Use a solvent like DMF or DMSO to solvate the carbazole anion effectively.

  • Time/Temp: Monitor by TLC. Once conversion stalls, stop heating. Prolonged heating often degrades the yield rather than improving it.

Module 2: The Hydrazinolysis (Step 2)

Reaction: Ethyl ester intermediate + Hydrazine Hydrate


 Target Hydrazide
🔴 Issue: "I have a high-melting, insoluble white solid contaminating my product."

Diagnosis: Formation of the Symmetrical Diacylhydrazine (Dimer) . Chemical Identity: N,N'-bis[3-(3,6-dichloro-9H-carbazol-9-yl)propanoyl]hydrazine.

Mechanism: The target hydrazide product contains a primary amine group (


) which is still nucleophilic. If the concentration of hydrazine hydrate is low, the product will attack a second molecule of the starting ester, linking two carbazole units together.

Troubleshooting Guide:

VariableRecommendationScientific Rationale
Stoichiometry >10 Equivalents You must statistically overwhelm the ester with hydrazine to prevent the product-hydrazide from competing for the ester.
Order of Addition Reverse Addition Add the Ester solution TO the Hydrazine . This ensures the ester always encounters a vast excess of hydrazine.
Solvent Ethanol/Methanol The dimer is highly insoluble in alcohols. If it forms, filter it off hot. The product usually crystallizes upon cooling.[1]
🟡 Issue: "Product contains an acidic impurity (broad OH peak in IR)."

Diagnosis: Hydrolysis to 3-(3,6-dichloro-9H-carbazol-9-yl)propanoic acid . Root Cause: Presence of water in the solvent or old hydrazine hydrate, combined with hydroxide impurities acting as a base. Corrective Action:

  • Use Hydrazine Hydrate (80% or 98-100%) , not dilute aqueous solutions.

  • Ensure the solvent is dry.[1]

  • Workup: Avoid strong acid washes during isolation, which can hydrolyze the hydrazide back to the acid or ester.

Visualizing the Pathways

The following diagram maps the kinetic competition between the desired pathway and the primary side reactions.

ReactionPathways Carbazole 3,6-Dichlorocarbazole (Starting Material) Ester Intermediate Ester Carbazole->Ester Base, 60°C (Michael Addn) Acrylate Ethyl Acrylate Polymer Poly(ethyl acrylate) (Gummy Residue) Acrylate->Polymer Base, >80°C (Polymerization) Ester->Carbazole Retro-Michael (High Temp) Hydrazide TARGET HYDRAZIDE Ester->Hydrazide N2H4 (>10 eq) Nucleophilic Subst. Acid Carboxylic Acid (Hydrolysis) Ester->Acid H2O/OH- (Hydrolysis) Dimer Sym-Diacylhydrazine (Insoluble Dimer) Hydrazide->Dimer + Ester (Low N2H4) (Dimerization)

Caption: Kinetic competition in the synthesis of carbazole propanohydrazides. Note the critical branching path from the Target Hydrazide to the Dimer.

Analytical Differentiation

How to distinguish the Target Hydrazide from the Dimer and Acid impurities using standard analytical techniques.

FeatureTarget HydrazideDimer ImpurityAcid Impurity
Solubility (EtOH) Soluble (Hot), Crystallizes (Cold)Insoluble (even Hot)Soluble
IR Spectrum Doublet ~3300 cm⁻¹ (

)
Single Peak ~3200 cm⁻¹ (

)
Broad 2500-3000 cm⁻¹ (

)
1H NMR

4.0-4.5 (

, broad, 2H)
Absent

signal
Acid proton >11 ppm
TLC (

)
Medium PolarityLow Polarity (stays at baseline)High Polarity (streaks)

Master Protocol: Optimized Synthesis

To minimize the side reactions described above, follow this optimized workflow.

Step 1: Controlled Michael Addition
  • Dissolve 3,6-dichloro-9H-carbazole (1.0 eq) in DMF (5 mL/g).

  • Add DBU (0.1 eq) as catalyst.

  • Add Ethyl Acrylate (1.2 eq) dropwise at room temperature.

  • Heat to 60°C for 4–6 hours. Do not exceed 80°C.

  • Workup: Pour into ice water. If gummy, extract with EtOAc, wash with water to remove DMF, and recrystallize from Ethanol/Hexane.

Step 2: High-Fidelity Hydrazinolysis
  • Charge a flask with Hydrazine Hydrate (80%) (15.0 eq) and Ethanol (10 mL/g of ester).

  • Heat the hydrazine solution to a gentle reflux (80°C ).

  • Dissolve the Ester intermediate (from Step 1) in a minimum amount of warm Ethanol or THF.

  • Slowly add the Ester solution into the refluxing Hydrazine solution over 30 minutes.

    • Why? This maintains the "High Hydrazine : Low Ester" ratio essential to prevent dimerization.

  • Reflux for 3–5 hours. Monitor TLC.

  • Isolation: Cool to room temperature. The product should crystallize.

    • Troubleshooting: If a white solid precipitates during reflux, it is likely the Dimer. Filter this off while hot. The filtrate contains your product.

  • Collect crystals by filtration, wash with cold 50% ethanol, and dry.

References

  • BenchChem. (2025).[1][2] Optimizing the reaction conditions for hydrazinolysis of phenazine esters. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from

  • ResearchGate. (2022). Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations. Retrieved from

  • National Institutes of Health (NIH). (2015). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. PMC4160753. Retrieved from

  • Organic Syntheses. (2005). 9H-Carbazole, 9-ethyl-3,6-dimethyl-. Org. Synth. 2005, 82, 125. Retrieved from

Sources

Technical Support Center: High-Purity Isolation of 3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-CBZ-HYD-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction

Welcome to the technical support hub for 3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide . This guide addresses the specific challenges associated with purifying this molecule, which combines a highly lipophilic, rigid 3,6-dichlorocarbazole core with a reactive, polar hydrazide tail.

This duality creates a "solubility paradox" where the core demands non-polar solvents while the tail demands polar interactions, often leading to oiling out or co-precipitation of impurities. The protocols below are designed to break this paradox.

Tier 1: Triage & Initial Isolation (The "Dirty" Crude)

User Issue: "My crude product is a sticky yellow paste smelling of ammonia. It won't crystallize."

Diagnosis: The "ammonia" smell is actually residual hydrazine hydrate . Hydrazine is not only toxic but acts as a solvent, preventing your product from solidifying. The stickiness suggests the presence of the intermediate ester or oligomers.

Protocol A: The Aqueous Crash (De-Hydrazination)

Objective: Remove hydrazine and inorganic salts before attempting crystallization.

  • Dissolution: Dissolve the crude paste in a minimal amount of THF (Tetrahydrofuran) . Do not use DCM yet; hydrazine is miscible with DCM, making separation inefficient.

  • Precipitation: Pour the THF solution slowly into a beaker containing 10x volume of ice-cold water with vigorous stirring.

    • Mechanism:[1] The hydrophobic dichlorocarbazole core will force the molecule to precipitate immediately. Hydrazine hydrate, being infinitely water-soluble, stays in the aqueous phase.

  • Filtration: Filter the solid.[2][3][4]

  • The "Squeeze" Wash: Wash the filter cake with Diethyl Ether .

    • Why? The product is likely insoluble in ether, but unreacted organic impurities (like the starting 3,6-dichlorocarbazole) are moderately soluble. This pulls out non-polar contaminants.[5]

Decision Node:

  • Result is a powder: Proceed to Tier 2 (Recrystallization) .

  • Result is still an oil/gum: Proceed to Tier 3 (Chromatography) .

Tier 2: Recrystallization (The Gold Standard)

User Issue: "I have a solid, but NMR shows 5-10% unreacted starting material (3,6-dichlorocarbazole) and some dimer impurities."

Diagnosis: The 3,6-dichloro substituents significantly increase the crystallinity and melting point of the carbazole core, making it hard to separate from the product. You need a Dual-Solvent System .

Protocol B: The "DMF-Ethanol" Switch

Objective: Leverage the temperature-dependent solubility differential.

ParameterSolvent A (Dissolver)Solvent B (Precipitant)
Solvent DMF (N,N-Dimethylformamide) Ethanol (95%)
Role Solubilizes the rigid carbazole core.Solubilizes the hydrazide tail but precipitates the core.
Ratio 1 Part3-5 Parts

Step-by-Step:

  • Hot Dissolution: Suspend the crude solid in DMF (approx. 5 mL per gram). Heat to 80°C. If it doesn't clear, add more DMF dropwise.

    • Note: Do not boil DMF (b.p. 153°C); prolonged high heat can cause the hydrazide to condense into a dimer (diacylhydrazine).

  • Hot Filtration (Optional): If there are black specks (inorganic salts/catalyst), filter hot through a glass frit.

  • The Anti-Solvent Addition: Remove from heat. While still hot (~70°C), slowly add warm Ethanol .

    • Observation: You will see a cloud point. Add ethanol until the turbidity persists.

  • Controlled Cooling: Let the flask cool to room temperature slowly (wrap in foil/towel). Then, move to 4°C (fridge) for 12 hours.

  • Harvest: Filter the white/off-white needles. Wash with cold ethanol.

Tier 3: Advanced Separation (Chromatography)

User Issue: "My compound streaks on the TLC plate (tailing) and co-elutes with impurities during flash column chromatography."

Diagnosis: Hydrazides (-CONHNH₂) are basic and possess hydrogen-bond donors/acceptors. They interact strongly with the acidic silanol groups (Si-OH) on silica gel, causing "tailing."

Protocol C: The "Amine-Blocked" Column

Objective: Deactivate silica acidity to restore peak shape.

The Fix: You must use Triethylamine (TEA) in your mobile phase.

Workflow:

  • Slurry Preparation: Mix Silica Gel 60 with your starting eluent (e.g., DCM). Add 1% Triethylamine (v/v) to this slurry.

  • Column Packing: Pour the column. Flush with 2 column volumes of the eluent + 1% TEA.

    • Mechanism:[1] The TEA binds to the acidic sites on the silica, effectively "capping" them so your hydrazide slides past without sticking.

  • Elution Gradient:

    • Solvent A: Dichloromethane (DCM)[6]

    • Solvent B: Methanol (MeOH)[7][8]

    • Gradient: 0% to 5% MeOH in DCM.

    • Note: The 3,6-dichlorocarbazole starting material will elute very early (near 100% DCM). The hydrazide product will elute later (2-4% MeOH).

Visualization (DOT Diagram): Purification Logic Flow

PurificationStrategy Start Crude Reaction Mixture (Sticky/Yellow) Step1 1. THF Dissolution & Water Precipitation Start->Step1 Check1 Is it a Solid? Step1->Check1 Impurity1 Removes: Hydrazine Hydrate Inorganic Salts Step1->Impurity1 Filtrate PathSolid 2. Recrystallization (DMF / Ethanol) Check1->PathSolid Yes PathOil 3. Flash Chromatography (DCM:MeOH + 1% TEA) Check1->PathOil No (Oil/Gum) Impurity2 Removes: 3,6-Dichlorocarbazole (Starting Material) PathSolid->Impurity2 Mother Liquor Final Pure 3-(3,6-dichloro-9H-carbazol-9-yl) propanohydrazide PathSolid->Final Impurity3 Removes: Ester Intermediates Oligomers PathOil->Impurity3 Fractions PathOil->Final

Caption: Decision matrix for purification based on the physical state of the crude intermediate.

Tier 4: Stability & Storage (The "Hidden" Impurity)

User Issue: "My pure white powder turned yellow after 2 weeks on the bench."

Diagnosis: Hydrazides are prone to oxidation (forming azo compounds) and hydrolysis (reverting to the acid/ester) if exposed to moisture and air.

  • Storage Protocol:

    • Container: Amber glass vial (protects from light; carbazoles can be photo-active).

    • Atmosphere: Flush with Argon or Nitrogen before sealing.

    • Temperature: -20°C is ideal for long-term storage.

    • Desiccant: Store the vial inside a secondary jar containing Drierite or silica gel.

Technical FAQ

Q: Can I use Acetone for recrystallization? A: NO. Hydrazides react with ketones (acetone) and aldehydes to form hydrazones (Schiff bases). If you boil your product in acetone, you will synthesize a completely different molecule [1].

Q: Why is the 3,6-dichloro group making this so difficult? A: Unsubstituted carbazole is already hydrophobic. Adding two chlorine atoms at the 3,6-positions increases the lipophilicity and the lattice energy (molecular rigidity). This drastically reduces solubility in standard "hydrazide-friendly" solvents like pure ethanol, forcing the need for stronger solvents like DMF or Chlorobenzene during the dissolution phase [2].

Q: How do I confirm the hydrazine is gone? A: Run a TLC using a specific stain. p-Anisaldehyde stain is excellent for hydrazides (usually turns orange/red). Hydrazine hydrate itself stays at the baseline. Alternatively, in the 1H NMR, hydrazine hydrate appears as a broad singlet around 3-5 ppm (solvent dependent), whereas your product's hydrazide protons (-NH-NH2) will show distinct peaks (often a broad singlet for NH at ~9.0 ppm and a broad singlet for NH2 at ~4.0 ppm in DMSO-d6) [3].

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on qualitative analysis of hydrazides and formation of hydrazones).

  • BenchChem Technical Support. (2025). Purification of Aminopropyl Carbazole Derivatives. (General solubility data for 3,6-dichlorocarbazole derivatives).

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel. Department of Chemistry.

  • Organic Syntheses. (2007). Synthesis of 9-alkylcarbazoles and purification strategies. Org. Synth. 84, 177.

Sources

Mitigating aggregation-caused quenching in carbazole-based fluorophores

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating Aggregation-Caused Quenching (ACQ)

Status: Operational | Support Tier: Level 3 (Senior Scientific)

Welcome to the Advanced Fluorophore Engineering Hub.

You are accessing this guide because your carbazole-based fluorophores are losing quantum efficiency in high concentrations or solid states. This is a characteristic failure mode known as Aggregation-Caused Quenching (ACQ) .[1]

Carbazole is an excellent electron donor with high chemical stability, but its rigid, planar structure drives strong


-

stacking interactions. In the solid state, these planar stacks form "H-aggregates" or excimers that facilitate non-radiative decay channels, effectively killing fluorescence.

This guide provides the diagnostic workflows to confirm ACQ and the synthetic or formulation strategies to mitigate it.

Module 1: Diagnostic Hub – Is it ACQ or an Artifact?

Before altering your synthesis, you must distinguish true ACQ from the Inner Filter Effect (IFE) . IFE is a trivial quenching mechanism caused by the solution absorbing the excitation or emission light, whereas ACQ is a fundamental change in the excited-state electronics.

Diagnostic Workflow

DiagnosticTree Start Symptom: PL Intensity Drops at High Conc. CheckAbs Step 1: Check Optical Density (OD) at Excitation Wavelength Start->CheckAbs ODHigh OD > 0.1 CheckAbs->ODHigh ODLow OD < 0.1 CheckAbs->ODLow Dilute Action: Dilute Sample or Use Triangular Cuvette ODHigh->Dilute CalcIFE Step 2: Apply IFE Correction Formula ODLow->CalcIFE Dilute->CheckAbs Linear Result: Linear vs Conc? CalcIFE->Linear IsIFE Diagnosis: Inner Filter Effect (Not ACQ) Linear->IsIFE Yes IsACQ Diagnosis: True ACQ (Molecular Stacking) Linear->IsACQ No

Figure 1: Decision tree for distinguishing trivial optical artifacts (IFE) from fundamental aggregation quenching (ACQ).

Protocol 1: The Inner Filter Effect (IFE) Correction

If your concentration series shows a drop in intensity, apply this mathematical correction before assuming ACQ.

  • Measure Absorbance: Record the Optical Density (OD) at the excitation wavelength (

    
    ) and the emission peak wavelength (
    
    
    
    ).
  • Calculate Corrected Intensity (

    
    ): 
    
    
    
    
  • Validation: Plot

    
     vs. Concentration.
    
    • Linear Plot: The quenching was IFE. The molecule is fine.

    • Downward Curve: The molecule suffers from ACQ. Proceed to Module 2.

Module 2: Synthetic Engineering – Fixing the Molecule

If ACQ is confirmed, you must disrupt the planar


-

stacking. We employ two primary strategies: Steric Hindrance (blocking the stack) or AIE Transformation (utilizing the stack).
Strategy Comparison Table
StrategyMechanismKey Chemical ModificationOutcome
Steric Encapsulation Prevents close packing of carbazole cores.Add tert-butyl or adamantyl groups at 3,6-positions.Retains monomer emission color; restores PLQY.
Twisted Geometry (AIE) Restricts Intramolecular Motion (RIM).Link carbazole to Tetraphenylethene (TPE) or Cyanostilbene.Shifts emission (often red); turns ACQ into Aggregation-Induced Emission.
D-A Tuning Induces Twisted Intramolecular Charge Transfer (TICT).[2]Couple with electron acceptors (e.g., Benzothiazole, Boron).High solid-state efficiency; tunable color.[3]
Molecular Design Workflow

MolecularDesign Core Planar Carbazole Core (ACQ Prone) Choice Select Strategy Core->Choice PathA Prevent Aggregation Choice->PathA PathB Utilize Aggregation Choice->PathB ModA Add Bulky Groups (t-Butyl / Mesityl) PathA->ModA ResultA Result: Monomer Emission in Solid State ModA->ResultA ModB Add Rotor Unit (TPE / Stilbene) PathB->ModB ResultB Result: AIE Active (Bright Aggregate) ModB->ResultB

Figure 2: Synthetic pathways to mitigate quenching. Path A preserves the original fluorophore character; Path B transforms it into an AIEgen.

Deep Dive: The "Tert-Butyl" Defense

The most direct fix for carbazole ACQ is the introduction of tert-butyl groups at the 3 and 6 positions.

  • Why it works: These bulky alkyl groups act as "bumpers," increasing the intermolecular distance. This prevents the formation of low-energy excimer traps without significantly altering the electronic conjugation of the core.

  • Evidence: Studies on multiple resonance TADF emitters show that t-butyl decoration can maintain high PLQYs (up to 95%) in doped films by suppressing hole trapping and exciton quenching [2].

Module 3: Formulation & Measurement – Using the Molecule

If you cannot chemically modify the fluorophore, you must engineer the environment.

Protocol 2: Solid-State PLQY Measurement (Integrating Sphere)

To quantify mitigation success, you cannot rely on relative measurements (like in solution). You must measure Absolute Quantum Yield (


) using an integrating sphere.[4]

Equipment: Spectrofluorometer with a PTFE-coated integrating sphere.

Step-by-Step:

  • Blank Scan (

    
    ): 
    
    • Place the empty sample holder (or blank substrate) in the sphere.

    • Scan excitation range (scattering peak)

      
       Area = 
      
      
      
      .
    • Scan emission range (background)

      
       Area = 
      
      
      
      .
  • Sample Scan (

    
    ): 
    
    • Place your solid film/powder in the sphere.

    • Scan excitation range (residual excitation)

      
       Area = 
      
      
      
      .
    • Scan emission range (sample fluorescence)

      
       Area = 
      
      
      
      .
  • Calculation:

    
    
    
    • Numerator: Total photons emitted.

    • Denominator: Total photons absorbed.

Troubleshooting Tip: If


 is low (<5%) but the sample looks bright to the eye, check for re-absorption . The emission light might be absorbed by the sample itself inside the sphere.[5] Reduce sample thickness or concentration [6].
Formulation Strategy: Host-Guest Doping

For OLEDs or solid-state sensors, disperse the carbazole fluorophore in a wide-bandgap host matrix (e.g., PMMA for films, CBP for devices).

  • Optimal Doping: Usually 1–5 wt%.

  • Mechanism: The host matrix physically separates the fluorophore molecules, mimicking a dilute solution environment in the solid state.

Frequently Asked Questions (FAQs)

Q: My carbazole derivative emits blue in solution but yellow in powder. Is this ACQ? A: This is likely Excimer Emission , a specific type of ACQ. The planar carbazoles stack face-to-face, forming a new excited state species (excimer) that has a lower energy (red-shifted) and often lower quantum yield. Adding steric bulk (Module 2) will shift the solid-state color back toward blue [5].

Q: Can I just switch solvents to stop ACQ? A: In solution, yes. Using a "good" solvent (like DCM or Toluene) prevents aggregation. However, if you add a "poor" solvent (like water or hexane), you will force aggregation. If your molecule is an AIEgen (e.g., Carbazole-TPE), adding water will increase fluorescence. If it is a standard ACQ fluorophore, adding water will quench it [1].

Q: I synthesized a Carbazole-TPE conjugate, but it's not glowing in solution. Did I fail? A: No, this is expected behavior for Aggregation-Induced Emission (AIE) . The intramolecular rotations of the TPE unit consume the excited state energy in solution (non-radiative decay). You must aggregate it (add water or make a solid film) to restrict these rotations (RIM mechanism) and activate the fluorescence [1, 5].

References

  • MDPI: Preparation and Characterization of Carbazole-Based Luminogen with Efficient Emission in Solid and Solution States.

  • Nanyang Technological University: Suppression of aggregation-caused quenching in multiple resonance thermally activated delayed fluorescence emitters through tert-butyl and carbazole incorporation.[6]

  • Edinburgh Instruments: What is the Inner Filter Effect? (Technical Note).

  • Labbot: Distinguishing Inner Filter Effect from Quenching.

  • Frontiers in Chemistry: Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore.

  • Kobv: Relative and absolute determination of fluorescence quantum yields of transparent samples.

Sources

Technical Support Center: Analytical Methods for 3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Document ID: TS-CARB-HYD-001 Last Updated: February 15, 2026

Executive Summary & Molecule Profile

Welcome to the technical support hub for 3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide . This guide addresses the specific analytical challenges posed by this molecule's dual nature: the lipophilic, fluorescent dichlorocarbazole core and the reactive, polar propanohydrazide tail .

Successful analysis requires balancing the solubility requirements of the carbazole with the chemical instability of the hydrazide group.

Physicochemical Profile
ParameterCharacteristicAnalytical Implication
Core Structure 3,6-Dichloro-9H-carbazoleHigh lipophilicity (LogP > 3.5); strong UV absorbance (~230–300 nm); native fluorescence.
Functional Group Propanohydrazide (-CONHNH₂)CRITICAL: Nucleophilic; reacts with aldehydes/ketones (e.g., acetone) to form hydrazones. Weakly basic.
Molecular Weight ~322.2 g/mol (C₁₅H₁₃Cl₂N₃O)Expect [M+H]⁺ at m/z 322 (with distinct Cl₂ isotope pattern 9:6:1).
Solubility Low in water; High in DMSO, MeOHRequires high % organic mobile phase for elution; risk of precipitation in aqueous buffers.

Method Development: LC-MS/MS Optimization

Chromatography (UHPLC)

The Challenge: The hydrazide group can interact with silanols on the column stationary phase, causing severe peak tailing, while the carbazole core requires strong organic solvents to elute.

Recommended Protocol:

  • Column: C18 with high carbon load and extensive end-capping (e.g., Waters XBridge BEH C18 or Phenomenex Kinetex XB-C18).

  • Mobile Phase A: Water + 0.1% Formic Acid (Protonates the hydrazide, reducing silanol interaction).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 10% B to trap polar impurities, ramp to 95% B rapidly to elute the lipophilic parent.

Mass Spectrometry (ESI+)

The Challenge: Achieving maximum sensitivity while avoiding in-source fragmentation.

Optimization Table:

Parameter Setting Rationale
Ionization Mode ESI Positive (+) The hydrazide nitrogen and carbazole nitrogen are readily protonated.
Precursor Ion m/z 322.0 → [M+H]⁺ Monitor the ³⁵Cl isotope peak.
Product Ion 1 (Quant) m/z 234.0 (Dichlorocarbazole) Cleavage of the propyl chain; highly stable aromatic fragment.
Product Ion 2 (Qual) m/z 262.0 Loss of the hydrazine moiety (-NHNH₂).

| Source Temp | 450°C - 500°C | High temp required to desolvate the lipophilic carbazole core. |

Critical Troubleshooting: The "Acetone Trap"

WARNING: The most common failure mode for this assay is Ghost Peaking or Analyte Disappearance caused by contamination with acetone or aldehydes.

Mechanism: The hydrazide group reacts rapidly with trace acetone (often used to clean glassware) to form a Schiff base (hydrazone) . This shifts the mass of your analyte by +40 Da and destroys the quantitation signal.

Visualizing the Failure Mode

AcetoneReaction Figure 1: The 'Acetone Trap' - Mechanism of Analyte Loss during Sample Prep Analyte Target Analyte (Hydrazide) Intermediate Hemiaminal Intermediate Analyte->Intermediate Nucleophilic Attack Acetone Trace Acetone (Glassware Residue) Acetone->Intermediate Product Hydrazone Impurity (Mass Shift +40 Da) Intermediate->Product -H₂O (Dehydration)

Troubleshooting Guides (FAQs)

Symptom 1: "I see a secondary peak eluting later than my analyte with +40 mass units."
  • Diagnosis: Hydrazone Formation. You have likely exposed the sample to acetone or an aldehyde (formaldehyde/acetaldehyde) during extraction or storage.

  • Corrective Action:

    • Ban Acetone: Remove all acetone wash bottles from the prep lab.

    • Glassware: Use only methanol/acetonitrile rinsed glassware.

    • Solvents: Check methanol grade; lower grades can contain trace aldehydes. Use LC-MS grade only.

Symptom 2: "Low recovery (<50%) from plasma samples."
  • Diagnosis: Protein Binding & Solubility. The dichlorocarbazole core is highly lipophilic and binds extensively to albumin. Simple protein precipitation (PPT) often traps the drug in the pellet.

  • Corrective Action:

    • Switch to Liquid-Liquid Extraction (LLE): Use Ethyl Acetate or MTBE. The lipophilic carbazole prefers the organic layer, while the hydrazide remains neutral at physiological pH (or slightly adjusted to pH 8-9).

    • Protocol: Plasma (100 µL) + Buffer (pH 9) + Ethyl Acetate (500 µL). Vortex 5 min. Centrifuge. Evaporate supernatant. Reconstitute in 50% MeOH.

Symptom 3: "Peak tailing is severe (As > 1.5)."
  • Diagnosis: Secondary Interactions. The terminal amine of the hydrazide is interacting with free silanols on the column.

  • Corrective Action:

    • Increase Buffer Strength: Increase Ammonium Formate concentration to 10 mM in the aqueous phase.

    • Check pH: Ensure mobile phase is acidic (pH ~3.0) to keep the hydrazide protonated (preventing chelation).

    • Column Switch: Move to a "Charged Surface Hybrid" (CSH) column which repels basic analytes.

Logic Tree: Diagnostic Workflow

Use this flowchart to diagnose signal loss or instability.

TroubleshootingTree Figure 2: Diagnostic Logic Tree for Carbazole Hydrazide Analysis Start Issue: Low Signal or Poor Peak CheckMS 1. Infuse Pure Standard Is signal stable? Start->CheckMS CheckChem 2. Check Mass Spectrum Is there a +40 Da or +12 Da peak? CheckMS->CheckChem Yes (Signal exists but wrong) SourceIssue Source Parameters: Increase Temp/Gas Flow (Carbazole needs heat) CheckMS->SourceIssue No (No signal) CheckLC 3. Check Chromatography Is peak tailing? CheckChem->CheckLC No (Mass is correct) SolventIssue Contamination: Acetone (+40) or Formaldehyde (+12) Replace Solvents. CheckChem->SolventIssue Yes (Adduct found) CheckLC->Start No (Peak is sharp -> Check Extraction) ColumnIssue Silanol Activity: Add 10mM Ammonium Formate or Change Column CheckLC->ColumnIssue Yes (Tailing)

References & Regulatory Grounding

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[1] Defines acceptance criteria for linearity, accuracy, and recovery in drug assays. Link

  • ICH Harmonised Guideline. M10 Bioanalytical Method Validation and Study Sample Analysis. (2022).[2][3] Global standard for validating LC-MS methods. Link

  • Gudmundsdottir, A. V., & Nitz, M. (2009).[4] Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research.[4] (Demonstrates hydrazide stability profiles and hydrolysis rates). Link

  • Popa, M., et al. (2017). Synthesis and biological evaluation of new carbazole derivatives. (Provides context on the solubility and handling of the carbazole core). Link

  • Shimadzu Corporation. LC-MS/MS Troubleshooting Guide: Handling Basic Compounds. (Addresses peak tailing for nitrogen-containing heterocycles). Link

Sources

Validation & Comparative

Validating the Mechanism of Action of 3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation framework for 3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide , a carbazole-based small molecule. Given its structural homology to the neuroprotective agent P7C3 and the presence of a hydrazide moiety (common in protease inhibitors), this guide focuses on validating its mechanism as a neuroprotective agent (potentially modulating NAMPT or mitochondrial integrity) versus a caspase inhibitor .

Content Type: Publish Comparison Guide Audience: Researchers, Drug Discovery Scientists

Executive Summary & Structural Context

3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide (CAS: 300816-39-1) is a synthetic carbazole derivative.[1][2][3] Its scaffold integrates a 3,6-dichloro-carbazole core —highly conserved in the P7C3 class of neuroprotective agents—with a propanohydrazide tail .

  • The Carbazole Core: Known for intercalating DNA or binding hydrophobic pockets in enzymes like NAMPT (Nicotinamide phosphoribosyltransferase), critical for the NAD+ salvage pathway.

  • The Hydrazide Moiety: A reactive group often found in inhibitors of cysteine proteases (e.g., Caspases) or as a metal-chelating motif.

Validation Objective: To distinguish whether the compound acts via NAMPT-mediated neuroprotection (P7C3-like) or direct Caspase inhibition , and to benchmark its potency against established standards.

Comparative Analysis: Alternatives & Benchmarks

This section compares the compound against the "Gold Standards" for its two putative mechanisms: P7C3-A20 (Neuroprotection/NAMPT) and Z-VAD-FMK (Pan-caspase inhibition).

Feature3-(3,6-dichloro...)-hydrazide P7C3-A20 (Alternative 1)Z-VAD-FMK (Alternative 2)
Primary Mechanism Putative: NAMPT Activation or Caspase InhibitionNAMPT Activation (NAD+ Salvage)Irreversible Pan-Caspase Inhibition
Chemical Class Carbazole HydrazideCarbazole AminopropanolPeptidomimetic Fluoromethylketone
Key Advantage Dual Potential: Hydrazide may offer covalent binding or metal chelation not seen in P7C3.Validated: Extensive in vivo efficacy in neurodegeneration models.Potency: High affinity covalent inhibitor.
Limitation Stability: Hydrazides can be labile in plasma; requires metabolic stability testing.Solubility: High lipophilicity limits aqueous solubility.Specificity: Off-target effects on other proteases (e.g., Cathepsins).
Validation Marker Maintenance of ATP/NAD+ levels; Caspase-3 cleavage suppression.Increased cellular NAD+; Preservation of mitochondrial membrane potential.Prevention of PARP cleavage; Blockade of apoptosis.

Validation Workflow: Step-by-Step Protocols

To validate the mechanism, you must systematically rule in/out the NAMPT and Caspase pathways.

Experiment A: NAMPT Enzymatic Activity Assay (P7C3-like Activity)

Rationale: If the compound mimics P7C3, it should enhance or sustain NAMPT activity, preserving the NAD+ pool under stress. Protocol:

  • Reagents: Recombinant human NAMPT, Nicotinamide (NAM), PRPP (Phosphoribosyl pyrophosphate), and ATP.

  • Reaction Mix: Incubate 10 nM NAMPT with varying concentrations of the test compound (0.1 - 10 µM) in reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2) for 15 min at 37°C.

  • Substrate Addition: Add NAM (50 µM) and PRPP (100 µM) to initiate the reaction.

  • Detection: After 30 min, stop reaction and quantify NMN (Nicotinamide Mononucleotide) production using LC-MS/MS or a coupled fluorometric assay (converting NMN to NAD+ via NMNAT, then to NADH via Alcohol Dehydrogenase).

  • Validation Criteria: A dose-dependent increase in NMN production or protection against NAMPT inhibition (by FK866) confirms P7C3-like activity.

Experiment B: Caspase-3/7 Inhibition Assay (Hydrazide Activity)

Rationale: The hydrazide group may act as a "warhead" targeting the active site cysteine of Caspases. Protocol:

  • Cell System: Jurkat T-cells treated with Staurosporine (1 µM) to induce apoptosis.

  • Treatment: Co-treat cells with test compound (1, 5, 10 µM) vs. Z-VAD-FMK (positive control).

  • Lysis: After 4 hours, lyse cells in Chaps Cell Extract Buffer.

  • Substrate: Add fluorogenic substrate Ac-DEVD-AMC (50 µM).

  • Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) kinetically for 1 hour.

  • Validation Criteria: Significant reduction in RFU slope compared to vehicle control indicates direct caspase inhibition.

Mechanistic Visualization

The following diagrams illustrate the putative signaling pathways and the logical workflow for validating the compound's target.

Diagram 1: Putative Mechanisms (NAMPT vs. Caspase)

This diagram maps how the compound might intervene in the Apoptosis/NAD+ Salvage network.

Mechanism Stress Cellular Stress (ROS/DNA Damage) NAD NAD+ Depletion Stress->NAD Mito Mitochondrial Dysfunction Stress->Mito NAD->Mito Metabolic Collapse CytoC Cytochrome C Release Mito->CytoC Caspase9 Caspase-9 CytoC->Caspase9 Caspase3 Caspase-3/7 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis NAMPT NAMPT (NAD+ Salvage) NAMPT->NAD Restores Compound 3-(3,6-dichloro...) propanohydrazide Compound->Caspase3 Inhibits? (Hydrazide) Compound->NAMPT Activates? (P7C3-like)

Caption: Dual mechanistic hypothesis: The compound may sustain NAD+ levels via NAMPT activation (green path) or directly block apoptosis via Caspase inhibition (red path).

Diagram 2: Validation Decision Tree

A logic flow to determine the primary MoA based on experimental data.

Workflow Start Start Validation Assay1 Assay 1: NAMPT Activity Start->Assay1 Assay2 Assay 2: Caspase-3 Inhibition Start->Assay2 Result1 Increases NAD+? Assay1->Result1 Result2 Blocks DEVD cleavage? Assay2->Result2 Concl1 Mechanism: P7C3-like Neuroprotection Result1->Concl1 Yes Concl3 Mechanism: Dual/Synergistic Result1->Concl3 Yes (Both) Concl4 Mechanism: Unknown/Off-Target Result1->Concl4 No Concl2 Mechanism: Direct Caspase Inhibitor Result2->Concl2 Yes Result2->Concl3 Yes (Both) Result2->Concl4 No

Caption: Logical workflow to classify the compound based on enzymatic and functional assay outcomes.

References

  • Pieper, A. A., et al. (2010). "Discovery of a pro-neurogenic, neuroprotective chemical." Cell, 142(1), 39-51.

  • Wang, G., et al. (2014). "P7C3 neuroprotective chemicals function by activating the rate-limiting enzyme in NAD salvage." Cell, 158(6), 1324-1334.

  • Poreba, M., et al. (2013). "Caspase inhibitors: a review of the current patent literature." Expert Opinion on Therapeutic Patents, 23(12), 1619-1644.

  • MacVicar, T., & Lane, J. D. (2014). "Validation of cell-based assays for the study of apoptosis." Methods in Molecular Biology, 1105, 1-15.

Sources

Cross-Validation of Analytical Techniques for 3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Challenge

The compound 3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide represents a critical intersection of lipophilic aromatic chemistry and polar functional group reactivity.[1][2] Its structure—a rigid, hydrophobic 3,6-dichlorocarbazole core tethered to a reactive propanohydrazide tail—presents unique analytical challenges.[1][3][2]

Standard purity assessments often fail because the lipophilic core dominates reverse-phase retention, masking subtle degradation in the polar tail.[3] Furthermore, the synthesis typically involves an ester intermediate (ethyl 3-(3,6-dichloro-9H-carbazol-9-yl)propanoate), which is a pervasive impurity that co-elutes under generic gradient conditions.[1][2]

This guide moves beyond standard monographs. We propose an Orthogonal Cross-Validation Framework , treating HPLC, NMR, and MS not as isolated data points, but as a self-correcting system to ensure structural integrity and phase purity.

Structural Analysis & Critical Quality Attributes (CQAs)

Before defining the protocols, we must map the molecule's analytical vulnerabilities.[1][3][2]

Structural DomainAnalytical SignatureCritical Impurity / Failure Mode
3,6-Dichlorocarbazole Core UV Absorbance (230–350 nm); High FluorescenceRegioisomers: 1,6-dichloro or 2,7-dichloro analogs (rare but possible if starting material is impure).[1][2]
Propyl Linker 1H NMR (Aliphatic region 2.0–4.5 ppm)N-Alkylation Failure: Presence of free 3,6-dichlorocarbazole.[1][2]
Hydrazide Tail (-CONHNH₂) MS (Fragment loss of -NHNH₂); IR (N-H stretch)Hydrolysis/Cyclization: Conversion to propanoic acid derivative or thermal cyclization during GC/DSC.[1][3][2]

Comparative Analytical Techniques

Technique A: HPLC-PDA-MS (The Purity Workhorse)

Verdict: Essential for quantitative purity but prone to "false single peaks" if the gradient is too steep.[2]

The Challenge: The dichlorocarbazole moiety is highly retained on C18 columns. If the gradient ramps too quickly to 100% organic to elute the core, the polar hydrazide and its ester precursor may co-elute or elute in the void volume.[1][3]

Optimized Protocol:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][3][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains hydrazide protonation, improving peak shape).[1][3][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][3][2]

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold to trap polar degradants).[1][3][2]

    • 2–15 min: Linear ramp to 85% B.

    • 15–20 min: Hold 95% B (Elute lipophilic dimers).

  • Detection: UV at 290 nm (Carbazole max) and 340 nm; MS (ESI+) in Scan Mode (100–600 m/z).[1][3][2]

Data Interpretation:

  • Target Peak: ~8.5 min (varies by system).

  • Key Impurity Marker: The Ethyl Ester intermediate will elute later than the hydrazide (more lipophilic).[3][2] If you see a peak at ~10.5 min with +29 mass units (OEt vs NHNH₂), the reaction is incomplete.[1][3]

Technique B: 1H NMR Spectroscopy (The Structural Arbiter)

Verdict: The only technique that definitively validates the "Hydrazide" integrity against the "Ester" impurity.[3][2]

The Causality: HPLC can separate components, but it cannot easily distinguish between a hydrazide and a hydrolyzed acid if the pH suppresses ionization.[1][3][2] NMR provides a direct count of protons.[1][3]

Diagnostic Signals (DMSO-d6):

  • Aromatic Region (7.0–8.5 ppm): The 3,6-dichloro substitution pattern simplifies the carbazole spectrum.[1][3][2] Look for a distinct doublet (J8.5 Hz) for H-1/H-8 and a meta-coupled doublet (J2 Hz) for H-4/H-5.[1]

  • Hydrazide Protons (Critical):

    • -NH- (Amide): Singlet at ~9.0–9.2 ppm.[1][2]

    • -NH₂ (Amine): Broad singlet at ~4.0–4.5 ppm (often exchangeable).[1][3][2]

    • Validation Check: If the signal at 9.0 ppm is missing and replaced by a broad hump >12 ppm, the hydrazide has hydrolyzed to the carboxylic acid.[1][3][2]

    • Validation Check: If a quartet at 4.0 ppm and triplet at 1.1 ppm appear, the ethyl ester is present.[1][3][2]

Technique C: FTIR (The Quick Identity Check)

Verdict: Useful for goods-in QC, but insufficient for trace impurity analysis.[1][3][2]

  • Key Band: 3300–3350 cm⁻¹ (Doublet for primary amine -NH₂ of hydrazide).[3][2]

  • Differentiation: The ester carbonyl stretches at ~1735 cm⁻¹, whereas the hydrazide amide I band appears lower, typically ~1650–1670 cm⁻¹.[1][3][2]

Cross-Validation Workflow

To ensure "Trustworthiness" (Part 2 of requirements), we do not rely on one method. We use the Triangulation Protocol .[3]

The Self-Validating System[3]
  • Run HPLC-MS: Identify the main peak.

    • Check: Does the Mass Spectrum show the characteristic chlorine isotope pattern (M, M+2, M+4 in 9:6:1 ratio)?

    • Check: Is the [M+H]+ consistent with the hydrazide (approx 322/324 Da)?

  • Run NMR on the same batch:

    • Cross-Reference: Calculate the integral ratio of the Carbazole Aromatic Protons (Total 6H) to the Linker Methylene Protons (Total 4H).[1][3][2]

    • Pass Criteria: Ratio must be 1.5 : 1.0 (± 5%).[1][3][2] Deviation suggests linker degradation or core dimerization.[1][3]

  • Run DSC (Differential Scanning Calorimetry):

    • Purpose: Hydrazides are thermally unstable.[3] A sharp endotherm (melting) followed immediately by an exotherm (decomposition) is characteristic.[1][3][2]

    • Failure Mode: A broad melting range (< 2°C) indicates the presence of the ester impurity, which acts as a eutectic impurity, lowering the melting point.[1][3][2]

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating the compound, specifically designed to catch the common synthetic failures (Ester retention and Acid hydrolysis).

ValidationLogic Start Crude Product 3-(3,6-dichloro-9H-carbazol-9-yl) propanohydrazide HPLC Step 1: HPLC-MS Analysis (C18, 0.1% Formic Acid) Start->HPLC Decision1 Is Main Peak [M+H]+ = 322/324? HPLC->Decision1 Impurity_Ester Impurity Detected: Ethyl Ester Intermediate ([M+H]+ = 351) Decision1->Impurity_Ester Mass +29 Da RT > Main Peak Impurity_Acid Impurity Detected: Propanoic Acid Derivative (Hydrolysis Product) Decision1->Impurity_Acid Mass -14 Da RT < Main Peak NMR Step 2: 1H NMR Validation (DMSO-d6) Decision1->NMR Mass Correct Check_NH Check 9.0 ppm (-NH) & 4.2 ppm (-NH2) NMR->Check_NH Check_NH->Impurity_Ester Quartet at 4.1 ppm (OEt group) Check_NH->Impurity_Acid Broad Acid Peak >12 ppm Missing Hydrazide Pass VALIDATED REFERENCE STANDARD Confirmed Structure & Purity Check_NH->Pass Signals Intact Integrals Correct

Figure 1: Orthogonal validation workflow logic. This decision tree allows researchers to distinguish the target hydrazide from its two most common synthetic artifacts: the ethyl ester precursor and the hydrolyzed acid.

Summary of Quantitative Specifications

For a "Publishable Grade" characterization, the compound must meet these specific metrics:

ParameterSpecificationTechniqueRationale
Purity > 98.5% (Area %)HPLC-UV (290 nm)High purity required to avoid biological artifacts in screening.[1][2]
Chlorine Isotope Ratio 9 : 6 : 1 (M : M+2 : M+4)MS (ESI)Confirms the 3,6-dichloro substitution is intact and not dechlorinated.[1][3][2]
Residual Solvent < 5000 ppm (Ethanol)GC-HS or NMREthanol is the common solvent for hydrazinolysis; must be removed.[3][2]
Melting Point Sharp (Range < 2°C)DSCBroad range indicates "Solid Solution" impurity (Ester).[1][3][2]

References

  • Global Research Online. Synthesis and Characterization of Assorted Heterocycles Based 3-(9H-carbazol-9-yl). (Source for hydrazide synthesis conditions). [Link]

  • National Institutes of Health (NIH). Crystal structure of 3,6-dichloro-9-(prop-2-yn-1-yl)-9H-carbazole.[1][2] (Structural confirmation of 3,6-dichloro substitution patterns). [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Regulatory standard for method validation).[1][3][2] [Link]

Sources

Benchmarking the performance of 3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide in organic electronic devices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This guide establishes a benchmarking protocol for 3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide (herein referred to as Cl₂-Cz-PH ). While carbazole derivatives are ubiquitous in Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), this specific molecule represents a unique hybrid class: it combines the high triplet energy and oxidative stability of the 3,6-dichlorocarbazole core with the interfacial reactivity of a hydrazide tail.

Why this molecule?

  • Electronic Core: The 3,6-dichloro substitution withdraws electron density from the carbazole ring, deepening the HOMO level. This is critical for hole injection into "Deep Blue" emitters or maximizing Open Circuit Voltage (

    
    ) in OPVs.
    
  • Functional Tail: The propanohydrazide group (

    
    ) is rare in pure electronics. It offers potential for hydrogen-bonding mediated supramolecular assembly  or covalent anchoring to oxide surfaces (e.g., ITO or TiO₂), acting as a Self-Assembled Monolayer (SAM).
    

Target Application: Hole Transport Layer (HTL) or Interfacial Modifier in solution-processed devices.

Comparative Analysis: The Benchmarking Matrix

To objectively assess Cl₂-Cz-PH, it must be compared against industry standards that isolate its specific structural features.

The Competitors
MaterialRoleRationale for Comparison
CBP Standard HostThe industry "Gold Standard" for small-molecule hosts. Used to benchmark triplet energy (

) and carrier mobility.
PVK Polymer ReferencePoly(9-vinylcarbazole).[1] The standard for solution-processed hole transport. Used to benchmark film-forming properties.
3,6-Dichlorocarbazole Core AnalogThe parent molecule without the hydrazide tail. Comparing against this isolates the electronic impact of the hydrazide functionalization.
Predicted Performance Metrics (Based on Structure-Property Relationships)

Note: Experimental validation is required. Values below represent theoretical ranges based on the 3,6-dichlorocarbazole class.

MetricCl₂-Cz-PH (Subject)CBP (Standard)PVK (Polymer)Impact of Cl₂-Cz-PH Structure
HOMO Level -5.6 to -5.8 eV -6.0 eV-5.8 eVCl atoms stabilize HOMO, improving stability against oxidation compared to non-halogenated analogs.
Triplet Energy (

)
~3.0 eV 2.56 eV3.0 eVHigh

makes it suitable for hosting blue phosphorescent or TADF emitters.
Hole Mobility (

)

-



Hydrazide tail may disrupt

-

stacking, potentially lowering mobility vs. pure crystalline cores, but H-bonding could assist hopping.
Solubility Polar Solvents Non-polar (Tol/Chl)ChlorobenzeneHydrazide imparts solubility in alcohols/DMSO, enabling orthogonal processing (multilayering without dissolving the layer beneath).

Experimental Protocols

Purity Profiling: The "Drug to Device" Gap

Crucial for Drug Development Professionals: Pharmaceutical grade purity (HPLC >99%) is insufficient for organic electronics. Impurities act as charge traps.

Required Workflow:

  • Synthesis: N-alkylation of 3,6-dichlorocarbazole with ethyl 3-bromopropionate, followed by hydrazinolysis.

  • Purification: Column chromatography

    
     Recrystallization (Ethanol) 
    
    
    
    Vacuum Sublimation (Critical step:
    
    
    Torr, gradient temperature).
Electronic Characterization (CV & UPS)

Objective: Determine the HOMO/LUMO gap.

  • Method: Cyclic Voltammetry (CV).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in Dichloromethane.
    
  • Working Electrode: Pt disc coated with Cl₂-Cz-PH film.

  • Reference: Ferrocene/Ferrocenium (

    
    ).
    
  • Calculation:

    
    .
    
Charge Transport Evaluation (Hole-Only Devices)

Objective: Measure Zero-Field Hole Mobility (


).
Method:  Space Charge Limited Current (SCLC) fitting.

Device Architecture: ITO // PEDOT:PSS (40nm) // Cl₂-Cz-PH (80-150nm) // MoO₃ (10nm) // Ag (100nm)

Protocol:

  • Fabricate devices with varying thickness (

    
    ) of the Cl₂-Cz-PH layer.
    
  • Measure J-V characteristics in the dark.

  • Fit the trap-free region to the Mott-Gurney Law:

    
    
    Where 
    
    
    
    for organic semiconductors.

Visualizing the Benchmarking Workflow

The following diagrams illustrate the logical flow for evaluating this material, ensuring self-validating loops (e.g., if mobility is low, check morphology).

Device Fabrication & Testing Logic

Benchmarking_Workflow Start Cl2-Cz-PH Synthesized Purity Purity Check (HPLC + NMR) Start->Purity Sublimation Vacuum Sublimation Purity->Sublimation >99% Film Film Formation (Spin Coat vs Evap) Sublimation->Film Morphology Morphology (AFM/XRD) Film->Morphology Energy Energy Levels (CV / UPS) Film->Energy Device Hole-Only Device (HOD) Morphology->Device Pin-hole Free Energy->Device Band Alignment OK Mobility SCLC Mobility Calculation Device->Mobility Mobility->Film Low Mobility? Optimize Annealing

Caption: Logical workflow for validating Cl₂-Cz-PH quality before device integration. Note the feedback loop from mobility data to film processing.

Molecular Functionality Hypothesis[2]

Mechanism Core 3,6-Dichloro-Carbazole Core (Hole Transport) Linker Propyl Linker (Flexibility) Core->Linker DeepHOMO Deep HOMO (-5.7eV) Oxidative Stability Core->DeepHOMO Inductive Effect (Cl) Tail Hydrazide Group (-CONHNH2) Linker->Tail Interface Interfacial Anchoring (H-Bonding to ITO/Oxides) Tail->Interface Surface Adhesion

Caption: Structural decomposition of Cl₂-Cz-PH showing how specific moieties contribute to electronic stability (Core) and device integration (Tail).

References

  • Albrecht, K. et al. (2018). "Carbazole-Based Hole-Transport Materials for Efficient Solid-State Dye-Sensitized Solar Cells." ResearchGate. Link

  • Zhang, M. et al. (2017). "One-Step Facile Synthesis of a Simple Carbazole-Cored Hole Transport Material." Nano Energy.[2] Link

  • Wong, K.T. et al. (2006). "3,6-Di(carbazol-9-yl)carbazoles as Effective Host Materials for Efficient Blue Organic Electrophosphorescence." Advanced Materials. Link

  • Sigma-Aldrich Catalog. "3,6-Dichloro-9H-carbazole Properties and Specifications." Link

  • PubChem Database. "3,6-Dichloro-9H-carbazole Compound Summary." Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.